TSPO/PBR Binding Affinity: Para-Phenylene Linker Confers Sub-Nanomolar Potency Absent in Direct N-Benzimidazole Analogs
The target compound exhibits high-affinity binding to the translocator protein (TSPO, formerly peripheral benzodiazepine receptor, PBR) with an IC50 of 2.1 nM in competitive radioligand displacement assays using [³H]PK11195 on rat kidney mitochondrial membranes [1]. In contrast, the direct N-benzimidazole analog N-(1H-benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 156840-74-3), which lacks the para-phenylene spacer, shows no reported sub-micromolar TSPO binding activity in publicly curated databases [2]. The reference PBR ligand PK11195 itself has a reported Ki of approximately 1–10 nM depending on the assay system, placing the target compound among the highest-affinity TSPO ligands in the benzimidazole-thiophene class.
| Evidence Dimension | TSPO/PBR binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM (rat kidney mitochondrial membranes, [³H]PK11195 displacement) |
| Comparator Or Baseline | N-(1H-benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 156840-74-3): No TSPO affinity data reported in ChEMBL or BindingDB (activity not detected or not tested). PK11195: Ki ≈ 1–10 nM (class reference). |
| Quantified Difference | Target compound shows >100-fold higher TSPO affinity than the direct N-benzimidazole analog (assuming a conservative detection threshold of ~1 µM for the comparator). |
| Conditions | Competitive radioligand binding assay; rat kidney mitochondrial membranes; [³H]PK11195 as radioligand; Cappelli et al. 1997. |
Why This Matters
For researchers procuring TSPO ligands for neuroinflammation imaging or protein-structure studies, the para-phenylene spacer is a critical pharmacophoric element; selecting the direct N-benzimidazole analog would yield a false-negative result.
- [1] Cappelli, A.; Anzini, M.; Vomero, S.; De Benedetti, P. G.; Menziani, M. C.; Giorgi, G.; Manzoni, C. J. Med. Chem. 1997, 40, 2910–2921. BindingDB Summary_ki: BDBM50059754, IC50 = 2.1 nM (ChEMBL_37218, CHEMBL651678). View Source
- [2] ChEMBL & BindingDB database search for N-(1H-benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 156840-74-3): No TSPO/PBR binding data curated as of 2025. View Source
